molecular formula C19H19F3N2O2S B2424428 5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861206-81-7

5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

カタログ番号: B2424428
CAS番号: 861206-81-7
分子量: 396.43
InChIキー: XCTPAYMTGVSIMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and enzyme inhibition.

  • Molecular Formula : C19H19F3N2O2S
  • Molecular Weight : 396.43 g/mol
  • CAS Number : 861206-81-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonyl and trifluoromethyl groups into a hexahydropyrroloquinoxaline framework. The specific methodologies may vary, but they usually include:

  • Formation of the pyrroloquinoxaline core.
  • Introduction of the sulfonyl and trifluoromethyl substituents through electrophilic aromatic substitution or nucleophilic addition reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM)
Human pancreatic adenocarcinoma (BxPC-3)0.051
Human epithelioid pancreatic carcinoma (Panc-1)0.066
Normal human lung fibroblasts (WI38)0.36

The compound exhibits significant cytotoxicity against pancreatic cancer cells while demonstrating lower toxicity towards normal cells, indicating a selective anticancer effect .

The proposed mechanism for the anticancer activity includes:

  • DNA Intercalation : The flat structural fragments in the molecule allow it to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor:

Enzyme Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseStrong Inhibition

These findings suggest that the compound could be beneficial in treating conditions related to cholinergic deficits or infections where urease plays a role .

Case Studies

  • Anticancer Efficacy : A study conducted on various pancreatic cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations. The exposure time was also found to enhance its efficacy .
  • Enzyme Interaction : Molecular docking studies indicated strong binding interactions with AChE and urease enzymes, providing insights into its mechanism of action as an inhibitor .

特性

IUPAC Name

5-(4-methylphenyl)sulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-13-4-7-16(8-5-13)27(25,26)24-12-15-3-2-10-23(15)17-9-6-14(11-18(17)24)19(20,21)22/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPAYMTGVSIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。